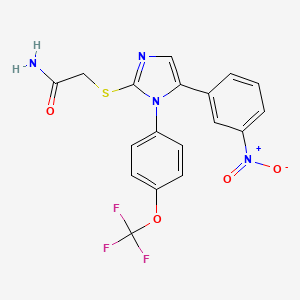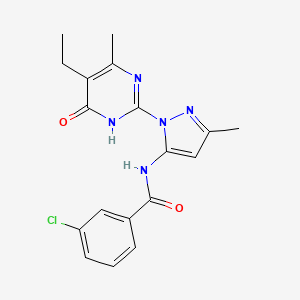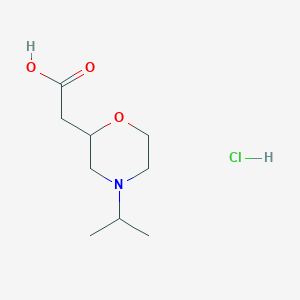
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: is a compound of interest in various fields of chemistry and biology. The compound consists of a pyrrolidine ring substituted with an azido group at the 3-position and a methyl group at the 4-position, combined with 2,2,2-trifluoroacetic acid. This unique structure imparts specific chemical properties and reactivity, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through various methods, such as the cyclization of appropriate precursors.
Azidation: The introduction of the azido group at the 3-position is a critical step. This can be done using sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Methylation: The methyl group is introduced at the 4-position using methylating agents like methyl iodide (CH₃I) under basic conditions.
Combination with 2,2,2-Trifluoroacetic Acid: The final step involves the reaction of the synthesized (3S,4R)-3-Azido-4-methylpyrrolidine with 2,2,2-trifluoroacetic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical reactions.
Substitution: The azido group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products
Amines: From reduction of the azido group.
Nitrenes: From oxidation of the azido group.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is used to study the effects of azido and trifluoroacetyl groups on biological systems. It serves as a probe for investigating enzyme mechanisms and protein interactions.
Medicine
In medicine, derivatives of (3S,4R)-3-Azido-4-methylpyrrolidine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid involves the interaction of its functional groups with molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The trifluoroacetyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Azido-4-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
(3S,4R)-3-Azido-4-phenylpyrrolidine: Contains a phenyl group, offering different reactivity and applications.
(3S,4R)-3-Azido-4-hydroxypyrrolidine: Hydroxy group provides different chemical properties and biological activities.
Uniqueness
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azido and trifluoroacetyl groups, which confer specific reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and stability under various conditions.
Properties
IUPAC Name |
(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDWIUDSNQLCE-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)


![2-(benzylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)


![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)



